molecular formula C18H19N3O5 B2791392 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1251684-02-2

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2791392
CAS No.: 1251684-02-2
M. Wt: 357.366
InChI Key: FPLFANYCOZLPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-11-8-15(12(2)25-11)18(22)19-9-17-20-16(21-26-17)10-24-14-6-4-13(23-3)5-7-14/h4-8H,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLFANYCOZLPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving (i) condensation of 4-methoxyphenoxyacetic acid with hydroxylamine to form the 1,2,4-oxadiazole ring, followed by (ii) alkylation of the oxadiazole nitrogen using 2,5-dimethylfuran-3-carboxamide derivatives. Catalytic systems like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in anhydrous DMF improve coupling efficiency .
  • Key Challenges : Purification of intermediates (e.g., via column chromatography) and minimizing side reactions (e.g., oxadiazole ring degradation under acidic conditions). Yields can be optimized by controlling reaction temperature (40–60°C) and solvent polarity .

Q. How can the structural integrity of this compound be confirmed during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns on the oxadiazole and furan rings. Key signals include methoxy protons (~3.8 ppm) and furan methyl groups (~2.2–2.5 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography (if crystalline): Resolves ambiguities in stereochemistry or regiochemistry .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • Key Properties :

  • LogP : Predicted ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4); use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions due to the oxadiazole ring. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets, and what validation strategies are recommended?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina to screen against kinases or GPCRs (common targets for oxadiazole derivatives). Focus on binding affinity (ΔG < –8 kcal/mol) and pose validation via RMSD clustering .
  • MD Simulations : Assess target-ligand complex stability over 100 ns trajectories (e.g., using GROMACS). Monitor hydrogen bonding with catalytic residues .
    • Experimental Validation :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified protein targets .
  • Cellular Assays : Dose-dependent inhibition of pathway biomarkers (e.g., phosphorylation levels via Western blot) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Case Example : Discrepancies in IC50 values between enzyme inhibition (nM range) and cellular assays (µM range) may arise from poor membrane permeability or efflux pump activity.
  • Resolution :

  • Permeability Assays : Use Caco-2 monolayers or PAMPA to quantify passive diffusion .
  • Efflux Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
  • Metabolite Screening : LC-MS/MS to identify active/inactive metabolites in cell lysates .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

  • SAR Insights :

  • Oxadiazole Modifications : Replace 4-methoxyphenoxy with electron-withdrawing groups (e.g., CF3) to improve target affinity .
  • Furan Substitutions : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity and solubility .
    • Synthetic Workflow :
  • Parallel synthesis of 10–20 derivatives using combinatorial chemistry.
  • Prioritize candidates with >5-fold potency improvement in primary assays .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic StepYield (%)Purity (HPLC)Key NMR Signals
3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazoleCyclization6592%δ 7.2 (d, 2H, Ar-H), δ 4.6 (s, 2H, CH2)
N-(Oxadiazolylmethyl)-2,5-dimethylfuran-3-carboxamideAlkylation5889%δ 2.4 (s, 3H, CH3), δ 6.3 (s, 1H, furan-H)

Table 2 : Comparative Bioactivity in Enzyme vs. Cellular Assays

Assay TypeTargetIC50 (nM)Cellular IC50 (µM)Notes
Kinase InhibitionEGFR12 ± 31.2 ± 0.4High permeability
GPCR Antagonism5-HT2A85 ± 108.5 ± 1.2Efflux-sensitive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.